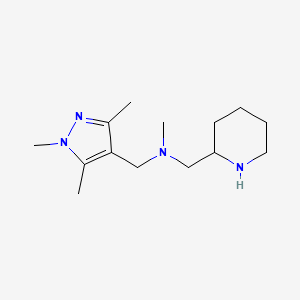
2-(4-Amino-3-chloro-phenyl)-4,6-dichloro-1H-benzoimidazol-5-ylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Amino-3-chloro-phenyl)-4,6-dichloro-1H-benzoimidazol-5-ylamine is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple chlorine and amino groups attached to a benzoimidazole core. Its distinct chemical properties make it a subject of interest in both academic research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-3-chloro-phenyl)-4,6-dichloro-1H-benzoimidazol-5-ylamine typically involves multi-step organic reactions. One common method includes the initial formation of the benzoimidazole core, followed by the introduction of chlorine and amino groups through substitution reactions. Specific reagents and catalysts, such as chlorinating agents and amines, are used under controlled conditions to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the process and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Amino-3-chloro-phenyl)-4,6-dichloro-1H-benzoimidazol-5-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the amino groups, leading to the formation of secondary or tertiary amines.
Substitution: Halogen substitution reactions are common, where chlorine atoms can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of functionalized benzoimidazole compounds.
Wissenschaftliche Forschungsanwendungen
2-(4-Amino-3-chloro-phenyl)-4,6-dichloro-1H-benzoimidazol-5-ylamine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific proteins or pathways involved in diseases.
Industry: It finds applications in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-(4-Amino-3-chloro-phenyl)-4,6-dichloro-1H-benzoimidazol-5-ylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. Pathways involved may include signal transduction, gene expression regulation, and metabolic processes. Detailed studies are required to elucidate the exact molecular interactions and effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-4-chlorobenzyl alcohol: Shares similar structural features but lacks the benzoimidazole core.
2-(4-Amino-3-chlorophenyl)acetonitrile: Another related compound with a different functional group arrangement.
Uniqueness
2-(4-Amino-3-chloro-phenyl)-4,6-dichloro-1H-benzoimidazol-5-ylamine stands out due to its unique combination of chlorine and amino groups attached to a benzoimidazole core. This structure imparts distinct chemical properties, making it valuable for specific applications that other similar compounds may not fulfill.
Eigenschaften
Molekularformel |
C13H9Cl3N4 |
|---|---|
Molekulargewicht |
327.6 g/mol |
IUPAC-Name |
2-(4-amino-3-chlorophenyl)-4,6-dichloro-1H-benzimidazol-5-amine |
InChI |
InChI=1S/C13H9Cl3N4/c14-6-3-5(1-2-8(6)17)13-19-9-4-7(15)11(18)10(16)12(9)20-13/h1-4H,17-18H2,(H,19,20) |
InChI-Schlüssel |
MJKKSBXDAFVHJB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C2=NC3=C(C(=C(C=C3N2)Cl)N)Cl)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![4-Ethyl-2-fluorobenzo[d]oxazole](/img/structure/B11782683.png)
![2,6-Dimethyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B11782688.png)
![2,3-Dihydro-1H-pyrrolo[3,2-c]pyridin-4-ol](/img/structure/B11782701.png)
